molecular formula C16H14BrNO4 B3904814 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 5987-99-5

3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B3904814
CAS No.: 5987-99-5
M. Wt: 364.19 g/mol
InChI Key: AZNLWUZIQMVZML-UHFFFAOYSA-N
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Description

3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative characterized by a brominated anilino substituent at the 3-position and methoxy groups at the 6- and 7-positions of the benzofuranone core. The compound’s structure combines a planar aromatic system with electron-donating methoxy groups and a brominated aromatic amine, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

3-(2-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNLWUZIQMVZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396775
Record name 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5987-99-5
Record name 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one with structurally related compounds, focusing on substituents, molecular features, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Bromoanilino (C₆H₄BrNH-), 6,7-dimethoxy ~323.2 (estimated) Synthetic intermediate; potential bioactivity inferred from analogs. Target Compound
6,7-Dimethoxy-2-benzofuran-1(3H)-one (Meconin) 6,7-dimethoxy 194.18 Naturally occurring; used as a reference in crystallography and NMR studies.
3-Heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one 3-heptyl, 3-hydroxy, 5,7-dimethoxy ~310.3 Exhibits allelopathic activity (inhibits plant germination); herbicide potential.
3-Heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one (Isomer of above) 3-heptyl, 3-hydroxy, 4,6-dimethoxy ~310.3 Reduced allelopathic activity compared to its 5,7-dimethoxy isomer.
2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one 3-Bromoanilino, benzothiazolone core ~323.2 Studied for bioactivity; structurally analogous due to bromoanilino substitution.
(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one 3-Bromophenyl, nitro, tetrahydrobenzofuranone core 382.22 Organocatalytic synthesis intermediate; dihydrofuran scaffold for natural product synthesis.
(E)-2-((Benzylimino)methyl)-4-bromophenol Benzylimino, 4-bromophenol 290.16 Schiff base with bromophenol; used in coordination chemistry and ligand design.

Key Structural and Functional Differences:

Methoxy Positioning: The 6,7-dimethoxy arrangement in the target compound contrasts with the 4,6- or 5,7-dimethoxy isomers in cytosporone A analogs, where positional isomerism significantly impacts biological activity (e.g., allelopathic inhibition) .

Biological Activity: Resorcinolic lipids (e.g., 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one) exhibit millimolar-range inhibition of plant germination, attributed to their hydrophobic alkyl chains and hydroxyl groups . The target compound’s bromoanilino group may enhance binding to biological targets via halogen bonding. The benzothiazolone analog 2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one demonstrates the importance of bromoanilino motifs in bioactive molecule design, though its specific activity remains under investigation .

Synthetic Utility: Dihydrobenzofuranones, such as (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one, are versatile intermediates in organocatalytic reactions, highlighting the broader applicability of brominated benzofuran scaffolds in asymmetric synthesis .

Research Findings and Data

  • Crystallography : Meconin (6,7-dimethoxy-2-benzofuran-1(3H)-one) has been extensively characterized via X-ray diffraction, with key bond lengths (C=O: 1.21 Å, C–O: 1.36 Å) and torsion angles providing a benchmark for structural comparisons .
  • Allelopathic Activity : The 3-heptyl-3-hydroxy-5,7-dimethoxy analog reduces Lactuca sativa hypocotyl and radicle growth by >50% at 1 mM, whereas its 4,6-dimethoxy isomer shows diminished activity, underscoring the role of substituent positioning .

Biological Activity

3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one, with the CAS number 5987-99-5, is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure features a brominated aniline moiety attached to a dimethoxy-substituted benzofuran ring, which is significant for its potential biological activities.

PropertyValue
Molecular FormulaC16_{16}H14_{14}BrN O4_{4}
Molecular Weight364.19 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial activity of various compounds including derivatives of benzofuran, it was found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for some tested compounds are summarized in the following table:

CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilisTBD
Other Benzofuran DerivativesCandida albicansTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that certain derivatives of benzofuran can induce cytotoxic effects on various cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing potential therapeutic agents.

Case Study: Cytotoxicity Testing

In research focused on the cytotoxic effects of benzofuran derivatives, compounds were tested against several cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The findings suggested that this compound could serve as a lead compound for further development in anticancer therapy due to its ability to selectively target cancer cells while sparing normal cells .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Receptors related to cell signaling

Biochemical Pathways:
The compound may influence pathways associated with apoptosis (programmed cell death), cell proliferation, and gene expression modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Reactant of Route 2
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one

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